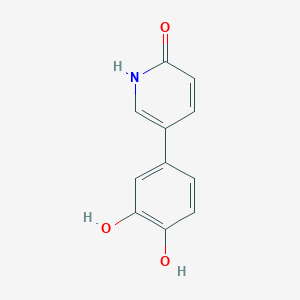
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly known as DOP-2 and is a derivative of pyridinone. DOP-2 has been found to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
科学研究应用
DOP-2 has been extensively studied for its potential therapeutic properties. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DOP-2 has also been found to have anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Furthermore, DOP-2 has been found to have neuroprotective properties, and it has been shown to protect against oxidative stress-induced cell death in neuronal cells.
作用机制
The mechanism of action of DOP-2 is not fully understood. However, it has been proposed that DOP-2 exerts its biological activities by scavenging reactive oxygen species (ROS) and inhibiting the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). DOP-2 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
生化和生理效应
DOP-2 has various biochemical and physiological effects. It has been found to reduce the levels of ROS and malondialdehyde (MDA), which are markers of oxidative stress. DOP-2 has also been shown to increase the levels of glutathione (GSH), which is an important antioxidant in the body. Furthermore, DOP-2 has been found to inhibit the expression of various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
实验室实验的优点和局限性
DOP-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DOP-2 is also soluble in various solvents, which makes it easy to use in different experimental protocols. However, there are some limitations to using DOP-2 in lab experiments. The compound has poor aqueous solubility, which can limit its use in some experimental protocols. Furthermore, DOP-2 has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to the whole organism.
未来方向
There are several future directions for the study of DOP-2. One potential direction is to investigate the potential of DOP-2 as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the effects of DOP-2 on the gut microbiome, as recent studies have shown that gut microbiota play an important role in the pathogenesis of various diseases. Furthermore, it would be interesting to investigate the effects of DOP-2 on the immune system, as it has been shown to have anti-inflammatory properties.
Conclusion:
In conclusion, DOP-2 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for the treatment of various diseases. The synthesis method of DOP-2 involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The mechanism of action of DOP-2 is not fully understood, but it is thought to exert its biological activities by scavenging ROS and inhibiting the activity of various enzymes. DOP-2 has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of DOP-2, which include investigating its potential as a therapeutic agent for neurodegenerative diseases and studying its effects on the gut microbiome and immune system.
合成方法
The synthesis method of DOP-2 involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction produces a yellow crystalline solid, which is purified by recrystallization. The structure of DOP-2 is confirmed by various spectroscopic techniques such as NMR and IR.
属性
CAS 编号 |
146535-46-8 |
|---|---|
产品名称 |
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)-(9CI) |
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
5-(3,4-dihydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9NO3/c13-9-3-1-7(5-10(9)14)8-2-4-11(15)12-6-8/h1-6,13-14H,(H,12,15) |
InChI 键 |
JZAIYBSZSNVXLS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)O)O |
规范 SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)O)O |
同义词 |
2(1H)-Pyridinone, 5-(3,4-dihydroxyphenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





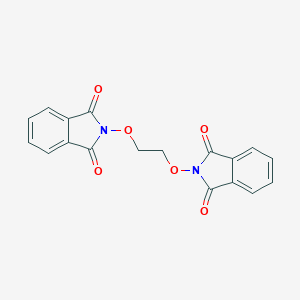
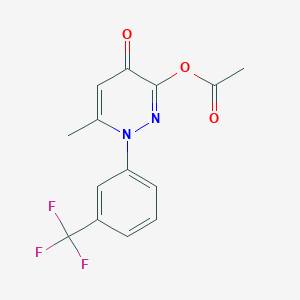
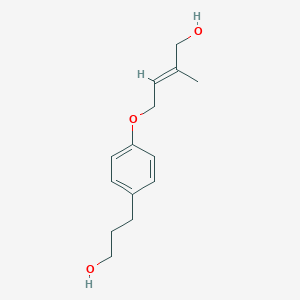
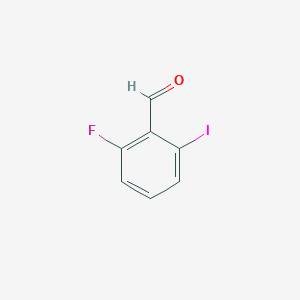

![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)
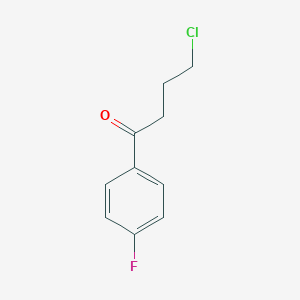
![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
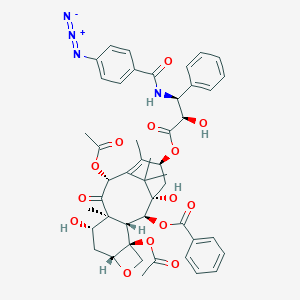
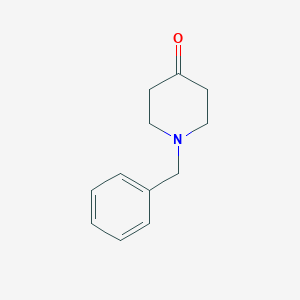
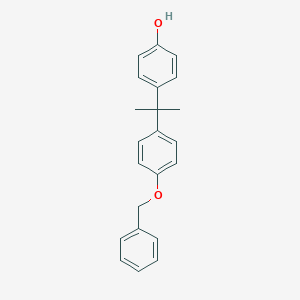
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)